GSK 4027
Overview
Description
GSK4027 is a chemical probe specifically designed for the p300/CREB binding protein associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A) bromodomains. These multidomain proteins are implicated in various biological processes, including retroviral infection, inflammation pathways, and cancer development . GSK4027 was optimized from a weakly potent, non-selective pyridazinone hit to deliver high potency for the PCAF/GCN5 bromodomain, high solubility, cellular target engagement, and significant selectivity over other bromodomain families .
Mechanism of Action
Target of Action
GSK 4027, also known as 9ST, is a potent, selective, and cell-penetrant chemical probe that primarily targets the bromodomains of PCAF (p300/CBP-associated factor) and GCN5 (general control non-derepressible 5) . These are multidomain proteins implicated in various biological processes, including retroviral infection, inflammation pathways, and cancer development .
Mode of Action
This compound acts as an antagonist to the bromodomains of PCAF and GCN5 . It inhibits the binding of these bromodomains to their targets . The compound shows equipotent activity against PCAF and GCN5 with a Ki of 1.4 nM for both bromodomains .
Biochemical Pathways
They are involved in retroviral infection, inflammation pathways, and cancer development . By inhibiting PCAF and GCN5, this compound likely impacts these pathways.
Pharmacokinetics
It is known that this compound has good aqueous solubility and cell permeability , which are important factors for bioavailability
Result of Action
This compound shows cellular target engagement of PCAF as measured in a NanoBRET assay (IC50=60 nM) . It displaces full-length PCAF from histone H3.3 in HEK293 cells with little drop-off from the biochemical assay . This compound is non-cytotoxic up to 200 µM .
Preparation Methods
The synthesis of GSK4027 involves the optimization of a pyridazinone scaffold. The synthetic route includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridazinone ring.
Bromination: Introduction of a bromine atom at a specific position on the pyridazinone ring.
Substitution reactions: Introduction of various substituents to enhance the potency and selectivity of the compound.
Industrial production methods for GSK4027 are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
GSK4027 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the pyridazinone ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GSK4027 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the PCAF/GCN5 bromodomain and its interactions with other molecules.
Biology: Investigated for its role in retroviral infection, inflammation pathways, and cancer development.
Medicine: Potential therapeutic applications in treating diseases related to the dysregulation of PCAF/GCN5 bromodomains.
Industry: Utilized in drug discovery and development processes to identify and optimize new therapeutic agents.
Comparison with Similar Compounds
GSK4027 is unique in its high potency and selectivity for the PCAF/GCN5 bromodomain. Similar compounds include:
TP-238: A chemical probe for the CECR2/BPTF bromodomain, with different selectivity and potency profiles.
GSK4027 stands out due to its high solubility, cellular target engagement, and significant selectivity over other bromodomain families .
Biological Activity
GSK 4027 is a selective chemical probe designed to inhibit the bromodomains of the PCAF (P300/CBP-associated factor) and GCN5 (general control nonderepressible 5) proteins. These proteins are implicated in various biological processes, including transcription regulation, inflammation, and cancer development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, and potential therapeutic applications.
This compound acts primarily as an inhibitor of the bromodomains of PCAF and GCN5, which are part of the larger bromodomain and extraterminal (BET) family. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, facilitating chromatin remodeling and transcriptional activation.
- Binding Affinity : this compound has demonstrated a high binding affinity for the PCAF/GCN5 bromodomains with a dissociation constant () in the low micromolar range. Specifically, it has shown a of approximately 1.5 μM against BPTF (Bromodomain PHD Finger Transcription Factor) in competitive inhibition assays .
- Selectivity : The compound exhibits significant selectivity over other bromodomain-containing proteins. It has been reported to have at least an 18,000-fold selectivity over the BET family and a 70-fold selectivity over broader bromodomain groups .
Potency and Efficacy
This compound was optimized from a less potent precursor to achieve its current efficacy profile. The following table summarizes its potency compared to other compounds in similar studies:
Compound | BPTF AlphaScreen IC50 (μM) | Lipophilic Efficiency (LE) |
---|---|---|
This compound | 1.5 ± 0.2 | 0.35 |
Compound 1 | 10 ± 2 | 0.45 |
Compound 2 | 31 | 0.41 |
Compound 3 | 19 | 0.38 |
Compound 4 | 8.7 | 0.49 |
Compound 5 | 7.7 | 0.41 |
The data indicates that this compound is one of the most potent inhibitors among those tested, suggesting its potential for further development as a therapeutic agent targeting diseases associated with aberrant bromodomain function .
Case Studies and Research Findings
Several studies have highlighted the biological implications of inhibiting PCAF and GCN5 using this compound:
- Cancer Research : In models of cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis in cells reliant on PCAF/GCN5 for growth regulation. This suggests potential utility in treating cancers where these bromodomains play a critical role .
- Inflammation Pathways : Research indicates that this compound can modulate inflammatory responses by disrupting the transcriptional activity of pro-inflammatory genes regulated by PCAF/GCN5 . This could have implications for diseases characterized by chronic inflammation.
- Viral Replication : Initial studies suggest that this compound may also affect viral replication processes, particularly in retroviruses, by targeting host factors involved in viral transcription . This opens avenues for exploring its use in antiviral therapies.
Properties
IUPAC Name |
4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFGXCWAWRULT-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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